![molecular formula C16H12Cl3NOS B2869168 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341968-14-7](/img/structure/B2869168.png)
7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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Description
7-Chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, is a heterocyclic compound belonging to the benzothiazepine family of compounds. It is a cyclic amine with a five-membered ring structure composed of a nitrogen atom and four carbon atoms. The compound is of interest due to its potential applications in a variety of scientific research fields.
Scientific Research Applications
Pharmacological Profile and Synthesis
1,5-Benzothiazepines, including derivatives like 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, have garnered interest in drug research due to their wide range of bioactivities. These compounds exhibit diverse biological activities such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Their pharmacological diversity makes them valuable for lead discovery in drug development, prompting the invention of various synthetic methods for their preparation and chemical transformations. The structure-activity relationship of potent 1,5-benzothiazepine derivatives is a key focus for medicinal chemists aiming to develop new compounds with enhanced efficacy and safety profiles (Dighe et al., 2015).
Therapeutic Efficacy in Epilepsy
Clonazepam, a close structural and pharmacological relative of 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, demonstrates broad-spectrum activity against various types of epilepsy. It has proven effective in many patients resistant to other antiepileptic drugs, particularly in conditions such as status epilepticus, minor motor seizures of childhood, petit mal absences, Lennox-Gastaut syndrome, and infantile spasms. The drug's chief uses, pharmacodynamic studies, therapeutic trials, and potential side effects contribute to its recognized role in epilepsy management (Finder et al., 1976).
Synthetic Approaches
Recent research has explored systematic synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor, reflecting the significance of 1,5-benzothiazepine derivatives in biological activities like anticonvulsion, anti-anxiety, sedation, and hypnotics. These reviews are instrumental for scientists and researchers in developing novel and efficient synthesis methods for these biologically active moieties, underlining the ongoing interest in benzothiazepine derivatives for their therapeutic potentials (Teli et al., 2023).
properties
IUPAC Name |
7-chloro-5-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NOS/c17-11-2-4-15-14(8-11)20(16(21)5-6-22-15)9-10-1-3-12(18)13(19)7-10/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSVTUVKFDFHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
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